(1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Forensic toxicology LC-MS/MS method validation synthetic cannabinoid metabolism

Procure the (S)-(+)-JWH-073 N-(3-hydroxybutyl) metabolite (ω-1) certified reference material to ensure positional isomer differentiation from the 4-hydroxybutyl (ω) metabolite in forensic LC-MS/MS workflows. This DEA-exempt CRM is supplied at ≥98% purity (crystalline solid or 100 μg/mL methanol solution) and is essential for accurate quantification when paired with deuterated internal standards. Exclusive glucuronidation demands β-glucuronidase hydrolysis prior to SPE extraction. Choose the enantiomerically pure (S)-(+)-form for pharmacologically relevant receptor-binding studies.

Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
CAS No. 2748589-83-3
Cat. No. B10766823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
CAS2748589-83-3
Molecular FormulaC23H21NO2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3/t16-/m0/s1
InChIKeyYPRJGJFJMZOUSH-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-073 N-(3-hydroxybutyl) Metabolite (CAS 2748589-83-3): A Positionally Distinct ω-1 Hydroxylated Synthetic Cannabinoid Biomarker for Forensic and Clinical Toxicology Procurement


(1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, designated as JWH-073 N-(3-hydroxybutyl) metabolite (CAS 2748589-83-3), is the ω-1 hydroxylated phase I metabolite of the synthetic cannabinoid JWH-073, a naphthoylindole CB1/CB2 receptor agonist found in K2/Spice products [1]. This compound is structurally distinguished by hydroxylation at the penultimate (omega-1) carbon of the N-butyl side chain, in contrast to the terminal (omega) 4-hydroxybutyl metabolite. It is available as both a racemic (±) mixture and as the purified (S)-(+)-enantiomer with ≥98% purity, and is supplied as a certified reference material (100 μg/mL in methanol) for quantitative LC-MS/MS analysis [2]. Its primary scientific role is as a complementary urinary biomarker for confirming JWH-073 intake alongside the omega-hydroxy and carboxy metabolites. The biological activity of this metabolite has not been fully characterized .

Why JWH-073 N-(3-hydroxybutyl) Metabolite (CAS 2748589-83-3) Cannot Be Substituted by 4-Hydroxybutyl or Other JWH-073 Metabolites in Forensic and Analytical Workflows


The JWH-073 N-(3-hydroxybutyl) metabolite (ω-1) and its 4-hydroxybutyl (ω) isomer are chromatographically distinct and exhibit differential glucuronidation kinetics, analytical response, and potential receptor-binding profiles. Validated LC-MS/MS methods demonstrate that the ω and ω-1 metabolites co-elute under generic conditions but are resolvable with optimized solid-phase extraction and deuterated internal standards, meaning that substitution of one positional isomer for the other without method revalidation introduces quantification error [1]. In human urine specimens, both ω- and ω-1-hydroxyl metabolites are exclusively excreted as glucuronic acid conjugates; however, the extent of glucuronidation differs between positional isomers, directly impacting the required enzymatic hydrolysis step prior to extraction [1]. Furthermore, the (S)-(+)-enantiomer (CAS 2748589-83-3) provides stereospecific quantification capability not achievable with racemic 4-hydroxybutyl standards. Procurement of the incorrect positional isomer therefore compromises both qualitative identification and quantitative accuracy in forensic confirmation workflows [2].

JWH-073 N-(3-hydroxybutyl) Metabolite (CAS 2748589-83-3): Quantitative Evidence Guide for Procurement Decisions


Chromatographic Resolution of ω-1 (3-Hydroxybutyl) from ω (4-Hydroxybutyl) Metabolites Requires Optimized SPE-LC-MS/MS and Deuterated Internal Standards

The ω-1 (3-hydroxybutyl) and ω (4-hydroxybutyl) metabolites of JWH-073 share similar mass spectral properties and chromatographic behavior under generic reversed-phase conditions, necessitating validated solid-phase extraction (SPE) and deuterium-labeled internal standards for baseline resolution. Chimalakonda et al. (2011) demonstrated that without deuterated internal standards (JWH-073 N-(3-hydroxybutyl)-d5), the ω and ω-1 metabolites cannot be reliably distinguished or independently quantified in human urine [1]. The deuterated 3-hydroxybutyl derivative of JWH-073 has subsequently been adopted as an internal standard for multi-analyte urinary metabolite panels, enabling detection of up to 14 urinary metabolites after enzymatic hydrolysis of conjugates [2]. This method dependency means that procurement of the non-deuterated 3-hydroxybutyl reference standard is a prerequisite for laboratories seeking to implement or validate the published methodology.

Forensic toxicology LC-MS/MS method validation synthetic cannabinoid metabolism

Differential Glucuronidation Extent of ω-1 vs ω Metabolites Dictates Enzymatic Hydrolysis Requirements Prior to Extraction

In urine specimens from individuals who self-administered JWH-018 or a mixture of JWH-018 and JWH-073, Chimalakonda et al. (2011) reported that both (ω)- and (ω-1)-hydroxyl metabolites were exclusively excreted as glucuronic acid conjugates, whereas only approximately 5%–80% of the (ω)-carboxyl metabolites were glucuronidated [1]. This near-complete glucuronidation of the 3-hydroxybutyl metabolite means that direct extraction without prior enzymatic hydrolysis (β-glucuronidase treatment) results in negligible recovery of the free metabolite. In contrast, carboxy metabolites are partially detectable without hydrolysis. A validated forensic method by Ozturk et al. (2015) for JWH-073 N-(4-hydroxybutyl) in blood and urine similarly requires SPE followed by UPLC-MS/MS but does not address the ω-1 isomer, leaving a gap in comparability [2].

Phase II metabolism glucuronide conjugation urinary biomarker detection

Enantiomer-Specific (S)-(+)-JWH-073 N-(3-hydroxybutyl) Reference Standard (≥98% Purity) Enables Stereospecific Quantification Not Possible with Racemic 4-Hydroxybutyl Metabolite Standards

The (S)-(+)-JWH-073 N-(3-hydroxybutyl) metabolite (CAS 2748589-83-3) is supplied as a purified single enantiomer with ≥98% purity (Cayman Chemical Item No. 10898), formulated as a crystalline solid with defined solubility: DMF 30 mg/mL, DMSO 30 mg/mL, Ethanol 0.5 mg/mL . In contrast, the JWH-073 N-(4-hydroxybutyl) metabolite is predominantly available as a racemic (±) mixture, with the (S)-(+)-enantiomer not commercially offered as a separate purified standard. This enantiomeric purity is critical because the (S)-(+)-enantiomer is the form produced by human liver microsomes in vitro and detected in human urine as the glucuronidated form . Use of the racemic 4-hydroxybutyl metabolite standard introduces a 50% signal contribution from the non-physiological (R)-(−)-enantiomer, potentially biasing quantitative results in forensic confirmation assays.

Chiral analysis reference standard procurement stereospecific quantification

DEA-Exempt Certified Reference Material Status Facilitates Regulatory-Compliant Procurement for Forensic Laboratories

Cerilliant (a Sigma-Aldrich/Merck brand) supplies JWH-073 N-(3-hydroxybutyl) metabolite as a certified reference material (CRM) at 100 μg/mL in methanol, with explicit DEA-exempt status, allowing laboratories to order these standards without DEA paperwork [1]. The CRM is provided in 1 mL ampules and is accompanied by a certificate of analysis. In contrast, many synthetic cannabinoid metabolite standards from non-CRM vendors require DEA Schedule I licensing and controlled substance handling procedures, creating procurement barriers for clinical and academic laboratories. The Cerilliant CRM for the 4-hydroxybutyl metabolite (JWH-073 N-(4-hydroxybutyl) metabolite solution, 100 μg/mL) is also available (Catalog No. S-039), but the 3-hydroxybutyl CRM (Catalog No. S-037) is specifically designated as the major and most prominent urinary metabolite of JWH-073 in the product documentation [1].

Certified reference material DEA exemption forensic laboratory procurement

Parent JWH-073 CB1 Receptor Affinity (Ki = 12.9 nM) Provides Baseline for Interpreting Metabolite Pharmacological Activity in Forensic Context

JWH-073 binds to CB1 receptors with high affinity (Ki = 12.9 ± 3.4 nM) in mouse brain homogenate competition binding assays using [3H]CP-55,940 [1]. Its major omega-hydroxyl metabolite (M5, 4-hydroxybutyl) retains intermediate nanomolar CB1R affinity (Ki = 224.2 ± 9.0 nM), representing a ~17-fold reduction relative to the parent [1]. The omega-1 (3-hydroxybutyl) metabolite was not directly evaluated in this study; however, the structurally analogous omega-1 metabolite of JWH-018 (JWH-018 N-(4-hydroxypentyl)) retains high CB1R affinity and in vivo activity [2]. The biological actions of the JWH-073 N-(3-hydroxybutyl) metabolite remain unknown , underscoring the need for procurement of this reference standard to enable future pharmacological characterization.

Cannabinoid receptor pharmacology CB1 receptor binding metabolite activity

Urinary Excretion Concentrations and Detection Window: 3-Hydroxybutyl Metabolite Confirmed in Authentic Forensic Casework at ng/mL Levels

In a validated LC-MS/MS method applied to 52 authentic urine specimens from drug offenders, Jang et al. (2013) detected JWH-018 and/or JWH-073 metabolites in 21 of 52 samples (40%). The (ω)- and (ω-1)-hydroxy metabolites of JWH-018 were both detected and showed considerable variation in their concentration ratio [1]. Separately, a French urinary screening study of 112 specimens identified one sample positive for JWH-073-4N-(hydroxybutyl) at a concentration of 25 ng/mL [2]. The method using deuterated 3-hydroxybutyl derivative of JWH-073 as internal standard has been applied for detection of 14 urinary metabolites after enzymatic hydrolysis, demonstrating the feasibility of multi-analyte panels that include the 3-hydroxybutyl biomarker [3]. No quantitative urinary concentration data specific to the 3-hydroxybutyl metabolite in isolation has been published to date, but its inclusion in multi-analyte panels confirms its detectability in authentic forensic specimens.

Forensic casework urinary biomarker concentration LC-MS/MS quantification

Optimal Procurement and Application Scenarios for JWH-073 N-(3-hydroxybutyl) Metabolite (CAS 2748589-83-3) in Forensic Toxicology and Clinical Research


Forensic Urinary Biomarker Confirmation Panels for JWH-073 Intake in Criminal Justice and Workplace Drug Testing

Forensic laboratories developing or validating LC-MS/MS methods for synthetic cannabinoid confirmation in urine should procure the JWH-073 N-(3-hydroxybutyl) certified reference material (Cerilliant S-037, DEA-exempt) as a complementary biomarker alongside the 4-hydroxybutyl and carboxy metabolites. The exclusive glucuronidation of this metabolite requires inclusion of a β-glucuronidase hydrolysis step prior to SPE extraction, as established by Chimalakonda et al. (2011) [1]. The deuterated analog (JWH-073 N-(3-hydroxybutyl)-d5) should be co-procured as an internal standard for isotope-dilution quantification, as validated for 14-analyte urinary metabolite panels [2].

Stereospecific Pharmacological Characterization of Synthetic Cannabinoid Metabolites at CB1 and CB2 Receptors

Academic and contract research laboratories investigating the pharmacological activity of JWH-073 metabolites should procure the (S)-(+)-enantiomer (Cayman Item No. 10898, ≥98% purity) rather than the racemic 4-hydroxybutyl metabolite, because the (S)-(+)-enantiomer is the physiologically relevant form produced by human liver microsomes [1]. Receptor binding assays using this enantiomerically pure standard can resolve the contribution of the 3-hydroxybutyl metabolite to CB1R and CB2R activity, which remains unknown. The parent JWH-073 exhibits CB1R Ki = 12.9 nM and the omega-hydroxy metabolite (M5) exhibits Ki = 224.2 nM, providing quantitative benchmarks for comparative studies [2].

Method Development and Validation for Distinguishing Co-Ingestion of JWH-018 and JWH-073 in Clinical Urine Toxicology

Clinical toxicology services developing methods to differentiate JWH-018 from JWH-073 intake need both the 3-hydroxybutyl (ω-1) and 4-hydroxybutyl (ω) reference standards to resolve these positional isomers chromatographically. Jang et al. (2013) demonstrated that ω and ω-1 hydroxyl metabolites of JWH-018 show considerable variation in urinary concentration ratios, and reliance on a single metabolite can produce misleading interpretations regarding the specific synthetic cannabinoid ingested [1]. The validated SPE-LC-MS/MS method coupling automated extraction with deuterated internal standards provides the analytical framework for implementing a comprehensive panel.

Quality Control and Proficiency Testing Material Preparation for ISO 17025-Accredited Forensic Toxicology Laboratories

ISO 17025-accredited laboratories participating in external proficiency testing programs (e.g., LGC, Arvecon, QCMD) for synthetic cannabinoid metabolites in urine require matrix-matched quality control materials. The JWH-073 N-(3-hydroxybutyl) CRM at 100 μg/mL in methanol (Cerilliant S-037) provides a traceable, certified concentration for preparing calibrators and QC samples at ng/mL levels in synthetic urine matrix [1]. DEA-exempt status simplifies procurement logistics and documentation for ISO audit trails, a tangible advantage over Schedule I-controlled parent cannabinoid standards.

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